molecular formula C16H15N3O2S B2556902 N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide CAS No. 878212-27-2

N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide

Cat. No.: B2556902
CAS No.: 878212-27-2
M. Wt: 313.38
InChI Key: BHGSMBVSKPQFKW-UHFFFAOYSA-N
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Description

Indazoles are a class of organic compounds that are structurally characterized by a pyrazole fused to a benzene ring . They have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .


Synthesis Analysis

The synthesis of indazoles has been a subject of research in recent years. Strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Chemical Reactions Analysis

The chemical reactions involving indazoles are diverse and depend on the specific structure of the compound. Some general reactions include Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, “1H-Indazol-6-ylboronic acid” is a white crystalline powder with a melting point of 180°C to 185°C .

Mechanism of Action

The mechanism of action of indazole compounds can vary widely depending on their specific structure and the biological target they interact with. For example, some indazole compounds have been found to inhibit certain kinases, which are enzymes that play key roles in cellular signaling .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For example, “1H-Indazol-6-ylboronic acid” is classified as harmful if swallowed and may cause skin and eye irritation .

Properties

IUPAC Name

N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c20-22(21,15-7-5-11-2-1-3-12(11)8-15)19-14-6-4-13-10-17-18-16(13)9-14/h4-10,19H,1-3H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGSMBVSKPQFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)S(=O)(=O)NC3=CC4=C(C=C3)C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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